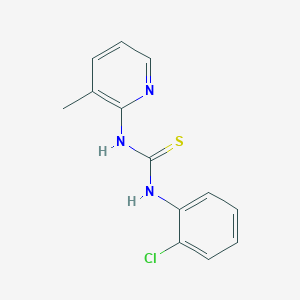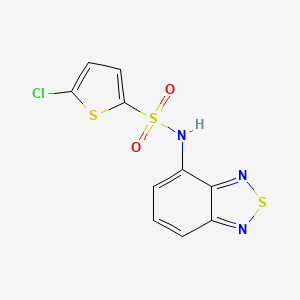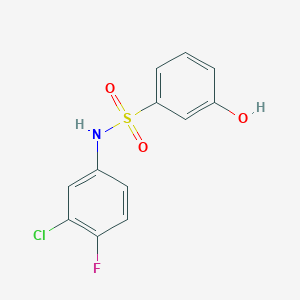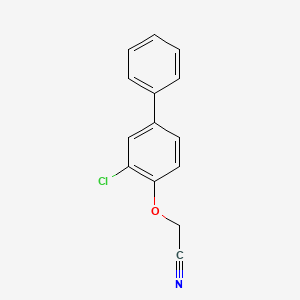
C14H14ClN3O4S2
Vue d'ensemble
Description
The compound with the molecular formula C14H14ClN3O4S2 It is a pharmacological compound that has been studied for its effects on various physiological processes. This compound belongs to the class of benzothiadiazine derivatives and is characterized by its unique chemical structure, which includes a benzene ring, a thiazide ring, and various functional groups such as chlorine, nitrogen, and sulfur atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzylhydrochlorothiazide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a benzene derivative with a thiazide precursor in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Benzylhydrochlorothiazide may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzylhydrochlorothiazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as chlorine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Benzylhydrochlorothiazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Studied for its pharmacological properties and potential use in treating various medical conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .
Mécanisme D'action
The mechanism of action of Benzylhydrochlorothiazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and physiological responses. The compound’s effects are mediated through its binding to target proteins, which can alter their activity and function .
Comparaison Avec Des Composés Similaires
Benzylhydrochlorothiazide can be compared with other similar compounds, such as:
Hydrochlorothiazide: Another thiazide derivative with similar diuretic properties.
Chlorothiazide: A related compound with a slightly different chemical structure and pharmacological profile.
Benzthiazide: Shares structural similarities but differs in its specific functional groups and biological activity .
These comparisons highlight the unique features of Benzylhydrochlorothiazide, such as its specific binding affinities and distinct pharmacological effects.
Propriétés
IUPAC Name |
2-benzylsulfanyl-5,7-dimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N3S2.ClHO4/c1-10-8-11(2)17-13(15-10)19-14(16-17)18-9-12-6-4-3-5-7-12;2-1(3,4)5/h3-8H,9H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNNGPNNKAZMMN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+]2C(=N1)SC(=N2)SCC3=CC=CC=C3)C.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-2-(phenoxymethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B7481746.png)
![(2S)-3-methyl-2-[(6-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B7481751.png)

![[1-[(4-chlorophenyl)methyl]imidazol-2-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B7481779.png)





![(2S)-3-methyl-2-[(4-methylphenyl)methylamino]butanoic acid](/img/structure/B7481825.png)
![(2R)-3-methyl-2-[(4-methylphenyl)methylamino]butanoic acid](/img/structure/B7481828.png)

![4-[(5-Chlorothiophen-2-yl)methoxy]-3-methoxybenzonitrile](/img/structure/B7481846.png)
